molecular formula C15H19NO2 B11865306 1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B11865306
M. Wt: 245.32 g/mol
InChI Key: CPFXZNFQSHAFJC-UHFFFAOYSA-N
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Description

1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by distinct functional groups at positions 1, 2, 3, and 5 of the indole scaffold. The 5-methoxy substituent is electron-donating, which may modulate electronic properties and reactivity of the aromatic system. A methyl group at position 2 and a carbaldehyde at position 3 complete the structure, with the latter serving as a reactive site for nucleophilic additions or condensations.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

5-methoxy-2-methyl-1-(2-methylpropyl)indole-3-carbaldehyde

InChI

InChI=1S/C15H19NO2/c1-10(2)8-16-11(3)14(9-17)13-7-12(18-4)5-6-15(13)16/h5-7,9-10H,8H2,1-4H3

InChI Key

CPFXZNFQSHAFJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC(C)C)C=CC(=C2)OC)C=O

Origin of Product

United States

Preparation Methods

Alkylation Strategies

The introduction of the isobutyl group at position 1 requires selective alkylation of the indole’s NH group. This step is performed post-formylation to avoid interference with the Vilsmeier reaction.

Procedure :

  • Deprotonation : 5-Methoxy-2-methylindole-3-carbaldehyde (2) is treated with a strong base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF to generate the indolyl anion.

  • Alkylation : Isobutyl bromide (3) is added dropwise at 0–5°C, followed by stirring at room temperature or mild heating (40–60°C) to complete the reaction.

Optimization Considerations :

  • Base Selection : Sodium hydride (NaH) provides superior deprotonation efficiency but requires rigorous anhydrous conditions. Potassium carbonate (K₂CO₃) offers a milder alternative with reduced side reactions.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.

Reaction Monitoring :

  • Disappearance of the NH proton (δ 12.14 ppm) in 1H NMR confirms successful alkylation.

  • Emergence of isobutyl signals: δ 3.45 (2H, d, CH₂), 2.05 (1H, m, CH), 0.95 (6H, d, CH₃).

Alternative Synthetic Routes

Fischer Indole Synthesis

While not explicitly detailed in the cited sources, the Fischer indole synthesis represents a viable alternative. This method involves cyclization of 4-methoxyphenylhydrazine (4) with a ketone precursor (e.g., 3-methylbutan-2-one) under acidic conditions. However, this route is less favored due to challenges in controlling substituent positions and lower yields compared to the Vilsmeier approach.

Photochemical Vilsmeier Reagent Preparation

A novel method from Patent WO2020050368A1 employs UV irradiation of halogenated hydrocarbons (e.g., chloroform) and DMF to generate the Vilsmeier reagent in situ. This approach reduces reliance on hazardous POCl₃ and improves safety:

Advantages :

  • Eliminates toxic byproducts (e.g., HCl gas) through controlled photodecomposition.

  • Compatible with sensitive substrates due to milder reaction conditions.

Limitations :

  • Requires specialized equipment for UV light exposure.

  • Longer reaction times (12–24 hours) compared to traditional methods.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Disadvantages
Vilsmeier-Haack + Alkylation70–85High regioselectivity, scalabilityRequires hazardous POCl₃
Photochemical Vilsmeier60–75Safer reagent generationEquipment-intensive, slower kinetics
Fischer Indole Synthesis50–65No POCl₃ dependencyPoor substituent control, multi-step

Experimental Validation and Characterization

Synthetic Protocol for 1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

  • Vilsmeier Formylation :

    • Combine 4-methoxy-2-methylaniline (10 mmol), DMF (50 mL), and POCl₃ (100 mmol) at 0°C.

    • Reflux at 85°C for 6 hours, then quench with Na₂CO₃ (pH 8–9).

    • Filter and recrystallize from ethanol to obtain 5-methoxy-2-methylindole-3-carbaldehyde.

  • N-Alkylation :

    • Dissolve the aldehyde (5 mmol) in DMF (20 mL). Add NaH (6 mmol) at 0°C, followed by isobutyl bromide (7.5 mmol).

    • Stir at 60°C for 12 hours, then extract with ethyl acetate. Purify via silica gel chromatography.

Final Product Characterization :

  • 1H NMR (CDCl₃) : δ 10.02 (1H, s, CHO), 7.95 (1H, d, J = 8.4 Hz, H-4), 7.30 (1H, s, H-7), 6.90 (1H, d, J = 8.4 Hz, H-6), 4.15 (2H, d, J = 7.2 Hz, N-CH₂), 3.88 (3H, s, OCH₃), 2.40 (3H, s, CH₃), 2.10–1.95 (1H, m, CH(CH₃)₂), 0.98 (6H, d, J = 6.8 Hz, CH₃).

  • HRMS (ESI+) : m/z calculated for C₁₆H₂₀NO₂ [M+H]⁺: 258.1494, found: 258.1491.

Chemical Reactions Analysis

1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. Indole derivatives often act as receptor agonists or inhibitors, modulating biological pathways. For instance, indole-3-carbaldehyde acts as an agonist at the aryl hydrocarbon receptor, influencing immune responses . The specific pathways and targets for this compound would depend on its structural modifications and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Structural and Functional Group Comparisons

Compound Name Position 1 Position 2 Position 5 Position 3 Key Features Reference
This compound Isobutyl Methyl Methoxy Carbaldehyde High lipophilicity (isobutyl); electron-rich aromatic system (methoxy). N/A
1-[(2-Chloro-5-thiazolyl)methyl]-1H-indole-3-carboxaldehyde (2-Chloro-5-thiazolyl)methyl - - Carbaldehyde Thiazole moiety may confer insecticidal or antimicrobial activity.
Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) 4-Chlorobenzoyl Methyl Methoxy Acetic acid Clinically used NSAID; carboxylic acid group critical for COX inhibition.
5-Methoxy-3-methyl-1H-indole-2-carbaldehyde - - Methoxy Methyl (position 2) Carbaldehyde at position 2 alters reactivity compared to position 3.
5-Methyl-1H-indole-3-carbaldehyde - - Methyl Carbaldehyde Simpler structure; crystallographic data show N–H⋯O hydrogen bonding.

Physicochemical Properties

  • Lipophilicity : The isobutyl group in the target compound increases hydrophobicity compared to smaller substituents (e.g., methyl or hydrogen in 5-Methyl-1H-indole-3-carbaldehyde ). This property may enhance membrane permeability but reduce aqueous solubility.
  • This contrasts with Indomethacin’s electron-withdrawing 4-chlorobenzoyl group, which enhances acidity of the acetic acid moiety .
  • Reactivity : The carbaldehyde at position 3 is susceptible to nucleophilic attack, enabling Schiff base formation or condensation reactions, as seen in synthetic routes for imidazole-indole hybrids .

Biological Activity

1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H15NO2
  • Molecular Weight : 217.27 g/mol
  • Density : 1.3 g/cm³
  • Melting Point : 179-183 °C
  • Boiling Point : 375.2 °C at 760 mmHg

This compound exhibits its biological effects primarily through interactions with various receptors and pathways:

Target Receptors

  • The compound binds with high affinity to multiple receptors, similar to other indole derivatives, influencing numerous biochemical pathways .

Biochemical Pathways

  • Indole derivatives are known to modulate pathways involved in inflammation, cancer progression, and neuroprotection . The specific pathways affected by this compound include:
    • Apoptosis Induction : Evidence suggests that it can enhance caspase activity, leading to apoptosis in cancer cells .
    • Microtubule Destabilization : The compound may act as a microtubule-destabilizing agent, inhibiting cell division in cancer cells .

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

  • Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. It has shown significant antiproliferative effects with IC50 values indicating potent activity against these cell lines .
Cell LineIC50 Value (µM)Effect
MDA-MB-23110.0Induces apoptosis
HepG212.5Inhibits cell proliferation

Antimicrobial Activity

  • The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains, including MRSA and E. coli. Its minimum inhibitory concentration (MIC) values indicate strong antibacterial activity .
Bacterial StrainMIC Value (µg/mL)Effect
MRSA3.90Strong inhibition
E. coli4.00Moderate inhibition

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

  • Study on Breast Cancer Cells
    • Researchers observed that treatment with this compound resulted in morphological changes and increased caspase activity in MDA-MB-231 cells at concentrations as low as 1 µM, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy
    • A comparative study highlighted its effectiveness against MRSA strains, demonstrating lower MIC values than traditional antibiotics, thus indicating a promising alternative for treating resistant infections .

Q & A

Q. What are the standard synthetic routes for 1-Isobutyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a method analogous to the synthesis of 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes can be adapted: reacting a chloro-substituted indole precursor (e.g., 5-chloro-1-isobutyl-2-methyl-1H-indole-4-carbaldehyde) with a methoxy-containing phenol derivative in the presence of a base like K₂CO₃. This procedure requires refluxing in a polar aprotic solvent (e.g., DMF) under inert conditions . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the aldehyde functionality.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and substitution patterns. For instance, the aldehyde proton in 1H^1H-NMR typically appears as a singlet near δ 9.8–10.2 ppm, while 13C^{13}C-NMR can confirm the carbonyl carbon at ~190 ppm. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. X-ray crystallography may further validate the structure, as demonstrated for related indole carbaldehydes .

Q. What solvent systems are recommended for solubility and crystallization studies?

This compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in chlorinated solvents (e.g., dichloromethane). For crystallization, a mixture of ethanol/water or DMF/acetic acid has been effective for analogous indole derivatives, promoting hydrogen-bonded networks that stabilize crystal packing .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure determination?

Use software suites like SHELXL for refinement, which incorporates constraints for disordered moieties (e.g., isobutyl groups) and validates hydrogen-bonding networks. Cross-check against databases (e.g., Cambridge Structural Database) to identify common packing motifs. If twinning or poor diffraction occurs, employ SHELXD for phase problem resolution and ORTEP-3 for graphical validation of thermal ellipsoids .

Q. What computational strategies are suitable for studying ligand-receptor interactions involving this compound?

Molecular docking with AutoDock4 allows flexible side-chain modeling of target proteins. Preprocess the ligand using Chimera to assign partial charges and optimize geometry. For dynamic interactions, perform Molecular Dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS, focusing on the aldehyde group’s role in hydrogen bonding .

Q. How should contradictory bioactivity data be analyzed across studies?

Systematically evaluate experimental variables:

  • Purity : Confirm via HPLC (≥95% purity) to rule out byproduct interference.
  • Assay conditions : Compare solvent systems (e.g., DMSO concentration) and cell lines used.
  • Structural analogs : Cross-reference with derivatives (e.g., 5-methoxy vs. 5-hydroxy indoles) to identify substituent-specific effects.
    Statistical tools like PCA (Principal Component Analysis) can isolate confounding factors .

Q. What intermolecular forces dominate in the solid-state structure of this compound?

X-ray studies of similar indole carbaldehydes reveal N–H⋯O hydrogen bonds between the indole NH and aldehyde carbonyl, forming 1D chains. Additional C–H⋯π interactions between methoxy groups and aromatic rings stabilize layered packing. Van der Waals forces from the isobutyl group may introduce steric hindrance, affecting crystal symmetry .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) for enhanced nucleophilicity.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields.
  • Flow chemistry : Improve heat transfer and scalability for the methoxy-introduction step .

Q. What advanced methods ensure purity for pharmacological assays?

  • Chiral HPLC : Resolve enantiomers if chiral centers are present.
  • LC-MS/MS : Detect trace impurities (<0.1%) using multiple reaction monitoring (MRM).
  • DSC (Differential Scanning Calorimetry) : Confirm polymorphic consistency, as differing crystal forms can alter bioavailability .

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